1-Tert-butyl-5-methyl-2,4-dinitrobenzene

Description

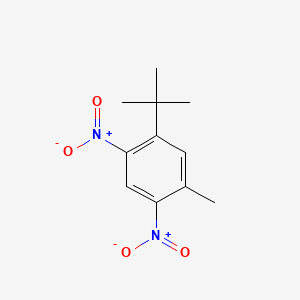

1-Tert-butyl-5-methyl-2,4-dinitrobenzene is a substituted nitroaromatic compound characterized by a benzene ring bearing two nitro groups at the 2- and 4-positions, a tert-butyl group at the 1-position, and a methyl group at the 5-position. This structure confers unique steric, electronic, and lipophilic properties, distinguishing it from simpler dinitrobenzene derivatives like 1-chloro-2,4-dinitrobenzene (CDNB) or 1-fluoro-2,4-dinitrobenzene (FDNB).

Applications of such compounds span pharmaceuticals, agrochemicals, and biochemical research. For instance, CDNB derivatives are widely used as substrates for glutathione S-transferase (GST) assays , anti-inflammatory agents , and models for studying dermatitis . The tert-butyl and methyl substituents in this compound may modulate its efficacy in these roles compared to halogenated analogs.

Properties

CAS No. |

99758-45-9 |

|---|---|

Molecular Formula |

C11H14N2O4 |

Molecular Weight |

238.243 |

IUPAC Name |

1-tert-butyl-5-methyl-2,4-dinitrobenzene |

InChI |

InChI=1S/C11H14N2O4/c1-7-5-8(11(2,3)4)10(13(16)17)6-9(7)12(14)15/h5-6H,1-4H3 |

InChI Key |

NESMIGSDQPNPEV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key substituent effects :

- Electron-withdrawing groups (EWGs) : Nitro groups at 2- and 4-positions strongly deactivate the benzene ring, directing electrophilic substitution to the 5-position.

- Halogen substituents (Cl, F, Br, I) : In CDNB, FDNB, and related analogs (e.g., 1-bromo-2,4-dinitrobenzene, BDNB), halogens act as EWGs, enhancing electrophilicity at the 1-position. These groups are smaller than tert-butyl, minimizing steric hindrance .

- tert-Butyl group : As an electron-donating group (via inductive effects), it slightly counteracts the nitro groups’ deactivation. Its bulkiness impedes nucleophilic attack at adjacent positions, a critical difference from halogenated analogs .

- Methyl group : At the 5-position, it provides moderate electron donation and steric effects, further altering reactivity patterns.

Table 1: Structural and Physicochemical Comparison

| Compound | Substituents (Positions) | Molecular Weight (g/mol) | logP* | Steric Hindrance |

|---|---|---|---|---|

| 1-Tert-butyl-5-methyl-2,4-dinitrobenzene | 1-tert-butyl, 5-methyl, 2,4-NO₂ | ~285.3† | High | High |

| 1-Chloro-2,4-dinitrobenzene (CDNB) | 1-Cl, 2,4-NO₂ | 202.55 | 1.98 | Low |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | 1-F, 2,4-NO₂ | 186.10 | 1.72 | Very Low |

| 1-Methoxy-2,4-dinitrobenzene | 1-OCH₃, 2,4-NO₂ | 198.15 | 1.50 | Moderate |

*logP values estimated based on substituent contributions. †Calculated based on analogous structures.

Reactivity in Nucleophilic Substitution

Reactivity with hydrazine in dimethyl sulfoxide (DMSO) was studied for 2,4-dinitrobenzene derivatives (e.g., 1-methoxy-2,4-dinitrobenzene, 2,4-dinitrophenyl phenyl ether). These reactions follow pseudo-first-order kinetics, with rates dependent on leaving group ability (e.g., –OMe, –OPh) and electronic effects .

Impact of tert-butyl and methyl groups :

- tert-Butyl : The bulky tert-butyl group at the 1-position would hinder nucleophilic attack at the 1-carbon, reducing reaction rates compared to smaller substituents like Cl or F.

- Methyl : At the 5-position, the methyl group has minimal electronic influence but may slightly hinder para-substitution.

Table 2: Comparative Reactivity with Hydrazine

| Compound | Leaving Group (X) | Apparent Second-Order Rate Constant (kₐ, M⁻¹s⁻¹) |

|---|---|---|

| 1-Methoxy-2,4-dinitrobenzene | –OMe | 0.45 (at 25°C) |

| 2,4-Dinitrophenyl phenyl ether | –OPh | 0.12 (at 25°C) |

| This compound | – | Predicted lower due to steric hindrance |

Key Insight : The tert-butyl group likely reduces reactivity in nucleophilic substitution compared to methoxy or halogenated analogs .

Glutathione S-Transferase (GST) Substrate Activity

CDNB and its halogenated analogs (FDNB, BDNB) are classic GST substrates, forming conjugates with glutathione (GSH). GST activity varies dramatically with substituents:

- CDNB : Highest activity (e.g., 174-fold variation in specific activity among GST isoforms) .

- FDNB/BDNB : Lower activity due to weaker electrophilicity compared to Cl .

- tert-Butyl analogs: The tert-butyl group’s steric bulk may impede binding to the GST active site (H-site), reducing catalytic efficiency. Methyl at the 5-position offers minor electronic modulation.

Table 3: GST Activity Toward Halogenated Dinitrobenzenes

| Substrate | Specific Activity (μmol/min/mg) | Relative Activity (%) |

|---|---|---|

| CDNB | 12.7 (PvGSTU2-2) | 100 |

| FDNB | 8.2 (PvGSTU2-2) | 65 |

| BDNB | 10.1 (PvGSTU2-2) | 80 |

| This compound | Predicted <5 | <40 |

Key Insight : Reduced GST activity is expected for the target compound due to steric hindrance, limiting its utility in standard GST assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.